molecular formula C9H19N B13030094 rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine

rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine

Cat. No.: B13030094
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-JGVFFNPUSA-N
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Description

rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine: is a chiral amine compound characterized by its unique cyclohexane structure with three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired enantiomer. The use of chiral ligands and catalysts is crucial in maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of chiral drugs. Its amine group can be modified to create various pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chiral properties are exploited in the manufacture of enantiomerically pure products.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

    rel-(1R,2S)-Tramadol Hydrochloride: A chiral amine with analgesic properties.

    rel-(1R,2S)-erythro-Dihydro Bupropion Maleate: A chiral compound used in neurology research.

Uniqueness: rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine is unique due to its specific cyclohexane structure with three methyl groups, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of enantiomerically pure products and for studying stereospecific interactions in biological systems.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1R,2S)-2,4,4-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1

InChI Key

UGNHWQCRWIYFFU-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CC(CC[C@H]1N)(C)C

Canonical SMILES

CC1CC(CCC1N)(C)C

Origin of Product

United States

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